molecular formula C20H17N3OS B2840130 N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide CAS No. 1797268-83-7

N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide

Cat. No.: B2840130
CAS No.: 1797268-83-7
M. Wt: 347.44
InChI Key: BCLNBGQWRBLFIK-UHFFFAOYSA-N
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Description

N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine ring, a phenyl group, and a thiophene ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the use of benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . This method avoids the use of caustic or expensive reagents, making it more practical for industrial applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring, phenyl group, or thiophene ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives with different biological activities.

Scientific Research Applications

N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide is unique due to its combination of an imidazo[1,2-a]pyridine ring, phenyl group, and thiophene ring. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications.

Biological Activity

N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenyl-2-(thiophen-2-yl)acetamide is a compound belonging to the class of imidazopyridines, which have garnered interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by its chemical formula C17H16N4SC_{17}H_{16}N_{4}S. Its structure is characterized by an imidazo[1,2-a]pyridine moiety linked to a phenyl group and a thiophene acetamide.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazopyridine derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM) Reference
HCT-116 (Colon)6.90
MCF-7 (Breast)10.39
A549 (Lung)14.34

The mechanism underlying the anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through modulation of critical signaling pathways.

Neuropharmacological Effects

Imidazopyridine derivatives have also been evaluated for their effects on central nervous system targets. For example, studies indicate that modifications in the structure can enhance affinity for central benzodiazepine receptors (CBRs), which are crucial for modulating GABAergic transmission.

In electrophysiological assays, certain derivatives were found to significantly enhance GABA-induced chloride currents in Xenopus oocytes expressing alpha 1beta 2gamma 2 GABA_A receptors, suggesting potential anxiolytic properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Structural modifications can lead to varying degrees of inhibition against cytochrome P450 enzymes, affecting drug metabolism and bioavailability.
  • Receptor Modulation : The compound may act as a modulator at GABA_A receptors and possibly other neurotransmitter systems, influencing neuronal excitability and synaptic transmission.
  • Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable study investigated a series of imidazopyridine derivatives for their efficacy against Leishmaniasis. The study reported that specific modifications in the imidazopyridine structure significantly improved potency against Leishmania species, with some compounds exhibiting an pEC50pEC_{50} value as high as 6.1 and a selectivity index (SI) indicating favorable therapeutic windows .

Properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenyl-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(13-18-9-6-12-25-18)23(16-7-2-1-3-8-16)15-17-14-21-19-10-4-5-11-22(17)19/h1-12,14H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLNBGQWRBLFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CN=C3N2C=CC=C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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